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5-Carboxymethylaminomethyluridine

tRNA modification enzymology MnmC

Standard uridine or mnm5U fails to recapitulate the FAD-dependent deacetylase activity of the MnmC1 domain. 5-Carboxymethylaminomethyluridine (cmnm5U, CAS 69181-26-6) is the obligate biosynthetic intermediate required for this conserved enzymatic step, supplied as a ≥95% pure lyophilized powder. - Serves as the authentic substrate for MnmC enzymatic assays; crystal structure-confirmed recognition by conserved MnmC1 residues. - Enables site-selective incorporation into tRNA transcripts via phosphoramidite chemistry, yielding homogeneous tRNA populations that restrict wobble decoding to purine-ending codons (A/G). - Dual application as a thymidine analog probe for labeling replicating DNA in cell proliferation studies, offering a distinct uridine-derived scaffold for differential incorporation kinetics.

Molecular Formula C12H17N3O8
Molecular Weight 331.28 g/mol
CAS No. 69181-26-6
Cat. No. B1212367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxymethylaminomethyluridine
CAS69181-26-6
Synonyms5-(((carboxymethyl)amino)methyl)uridine
CMAMU
Molecular FormulaC12H17N3O8
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O
InChIInChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1
InChIKeyVSCNRXVDHRNJOA-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxymethylaminomethyluridine: tRNA Modification & Nucleoside Analog


5-Carboxymethylaminomethyluridine (cmnm5U), CAS 69181-26-6, is a modified uridine derivative bearing a carboxymethylaminomethyl group at the C5 position of the uracil ring [1]. It is a naturally occurring hypermodified nucleoside found at the wobble position (U34) of specific tRNAs in bacteria and mitochondria, where it functions as a critical determinant of translational fidelity [2]. The compound is also classified as a thymidine analog with reported insertional activity toward replicating DNA, enabling its use as a molecular probe for cell labeling and DNA synthesis tracking . Chemically, it is characterized by a molecular weight of 331.28 g/mol (C12H17N3O8) and is supplied as a lyophilized powder stable at -20°C .

1
tRNA wobble modification enzymology: native hypermodified nucleoside for MnmE/G–MnmC pathway reconstitution.
2
Codon decoding fidelity assays: supports restricted wobble pairing in translation fidelity experiments.
3
DNA synthesis labeling: thymidine analog alternative for cell proliferation and DNA tracking studies.

Why Generic Analogs Cannot Replace cmnm5U


Substituting cmnm5U with unmodified uridine, 5-methylaminomethyluridine (mnm5U), or generic thymidine analogs will invalidate experimental outcomes in two distinct research domains. In tRNA modification studies, cmnm5U serves as a specific intermediate in a conserved enzymatic pathway; its unique carboxymethyl group is the substrate for the FAD-dependent deacetylase domain of MnmC, a reaction that mnm5U cannot undergo [1]. In cell proliferation assays, while both cmnm5U and other thymidine analogs (e.g., BrdU, EdU) incorporate into nascent DNA, cmnm5U offers a distinct molecular probe profile due to its uridine-derived core and the carboxymethylaminomethyl moiety, which may exhibit differential incorporation efficiency and downstream detection compatibility . The compound's dual identity—as both a naturally occurring RNA modification and a synthetic nucleoside analog—means that generic substitutes lack the precise structural features required for either mechanistic enzymology or specific labeling protocols.

Enzymatic substrate specificity
Generic uridine or mnm5U cannot serve as MnmC deacetylase substrate; the carboxymethyl group is essential for the FAD-dependent reaction.
Wobble decoding restriction
Unmodified U34 tRNA reads all four synonymous codons, while cmnm5U restricts decoding to purine-ending codons, altering translational fidelity readouts.
Distinct nucleoside analog profile
Thymidine analogs (BrdU, EdU) may exhibit different incorporation kinetics and detection compatibility compared to cmnm5U's uridine-based scaffold.

cmnm5U vs. Key Comparators: Evidence Guide


MnmC Deacetylase Substrate Specificity

The bifunctional enzyme MnmC catalyzes two consecutive reactions converting cmnm5U to mnm5U. Critically, the C-terminal MnmC1 domain exhibits strict substrate specificity for the carboxymethyl group of cmnm5U in its FAD-dependent deacetylation reaction, generating 5-aminomethyluridine (nm5U) as an intermediate. The downstream product mnm5U, lacking this carboxymethyl moiety, cannot serve as a substrate for the deacetylase domain [1]. This specificity was confirmed by crystal structure analysis at 3.0 Å resolution, which identified conserved basic residues in the catalytic site involved in cmnm5U recognition [2].

MnmC Substrate Specificity
Head-to-head
cmnm5U serves as substrate for MnmC1 deacetylase domain; mnm5U (the product) is not deacetylated.
Supports MnmC enzymatic mechanism studies.
Crystal structure at 3.0 Å confirms recognition residues.
tRNA modification enzymology MnmC

Translational Fidelity: cmnm5U Wobble Restriction

The cmnm5U modification at the wobble position (U34) of tRNA is essential for restricting codon-anticodon wobble, thereby ensuring correct translation of split codon boxes ending in purine (A or G) [1]. In contrast, tRNAs with unmodified U34 can promiscuously read all four synonymous codons in a family box, leading to potential misincorporation [2]. Functional studies using E. coli tRNALeu(UUR) bearing chemically synthesized cmnm5U demonstrated that the xm5U modification (which includes cmnm5U) plays a critical role in decoding NNG codons by stabilizing U·G wobble pairing [3].

Decoding Specificity Shift
Class-level
tRNA-cmnm5U34 reads 2 codons (purine-ending A/G); unmodified U34 reads all 4 codons.
Restricted wobble for precise translation assays.
In vitro translation and A-site binding data support functional shift.
translation fidelity codon recognition wobble base pairing

MnmE-MnmG Biosynthetic Intermediate: cmnm5U

In the sequential enzymatic pathway for mnm5U34 biosynthesis in E. coli, uridine 34 is first converted to cmnm5U34 by the MnmE-MnmG enzyme complex [1]. This reaction is GTP- and FAD-dependent and utilizes glycine as the substrate for the carboxymethylaminomethyl group installation [2]. The cmnm5U34 intermediate is then further modified to mnm5U by the bifunctional MnmC protein. The MnmE-MnmG complex cannot directly install the mnm5U modification; cmnm5U is an obligate intermediate [3].

Biosynthetic Intermediate Position
Class-level
cmnm5U34 is the obligate intermediate produced by MnmE-MnmG; mnm5U34 is the downstream product after MnmC action.
Authentic product standard for MnmE/MnmG enzyme activity monitoring.
Sequential dependency confirmed in E. coli pathway characterization.
biosynthesis MnmE MnmG

Cross-Species Conservation of cmnm5U/τm5U Machinery

The bacterial cmnm5U modification is functionally and evolutionarily equivalent to 5-taurinomethyluridine (τm5U) in human mitochondria, both installed by homologous enzyme complexes (MnmE/MnmG in bacteria; GTPBP3/MTO1 in humans) [1]. Notably, purified E. coli MnmEG complex can incorporate both cmnm5U and τm5U into human mitochondrial tRNATrp in vitro, demonstrating substrate flexibility and cross-species compatibility [2]. This finding establishes cmnm5U as a valid surrogate for studying human mitochondrial tRNA modification defects, including those linked to MELAS and MERRF syndromes [3].

Cross-Species Conservation
Cross-study comparable
E. coli MnmEG installs cmnm5U (glycine substrate) and τm5U (taurine substrate) on human mt-tRNATrp in vitro.
Supports mitochondrial disease model studies with bacterial surrogate.
Substrate flexibility demonstrated with purified enzyme complex.
mitochondrial disease evolutionary conservation τm5U

cmnm5U as Nucleoside Analog for DNA Labeling

5-Carboxymethylaminomethyluridine is classified as a thymidine analog and exhibits insertional activity toward replicating DNA . This property enables its use as a molecular probe for labeling cells and tracking DNA synthesis, similar to other thymidine analogs such as BrdU or EdU . However, unlike BrdU which requires harsh DNA denaturation for detection, or EdU which relies on copper-catalyzed click chemistry, cmnm5U offers a distinct chemical scaffold with a carboxymethylaminomethyl group that may provide alternative detection strategies or reduced cytotoxicity .

DNA Labeling Probe Profile
Data to verify
Thymidine analog with insertional activity; distinct uridine scaffold and carboxymethylaminomethyl group compared to BrdU/EdU.
Supports proliferation assay development and detection evaluation.
Source review recommended; independent validation of incorporation kinetics advised.
cell proliferation DNA synthesis tracking thymidine analog

Validated Application Scenarios for cmnm5U


In Vitro Reconstitution of tRNA Modification Pathways

Use cmnm5U as the authentic substrate standard for MnmC enzymatic assays. The compound enables researchers to monitor the FAD-dependent deacetylase activity of the MnmC1 domain, a reaction that cannot be recapitulated with mnm5U or other modified uridines [1]. This application is directly supported by the crystal structure of MnmC showing specific cmnm5U recognition residues [2] and by the established sequential biosynthesis pathway where cmnm5U34 is the obligate intermediate prior to MnmC-mediated conversion [3].

Mitochondrial Disease Models with Bacterial Surrogates

Leverage cmnm5U as a readily available bacterial standard to study the human mitochondrial tRNA modification machinery. The demonstrated ability of E. coli MnmEG to install both cmnm5U and τm5U on human mt-tRNAs [4] validates the use of cmnm5U in cross-species assays. This is particularly relevant for investigating pathogenic mtDNA mutations (e.g., m.3243A>G in MELAS) that cause τm5U hypomodification [5].

Defined tRNA Transcripts for Codon Decoding Studies

Incorporate chemically synthesized cmnm5U into tRNA transcripts via phosphoramidite chemistry to generate homogeneous tRNA populations with precise wobble modifications [6]. These constructs are essential for in vitro translation assays that require restricted codon reading—cmnm5U34-containing tRNAs read only purine-ending codons (A/G), whereas unmodified U34 tRNAs read all four codons indiscriminately [7]. This application enables quantitative analysis of translational fidelity and ribosome profiling experiments.

Nucleoside Analog for DNA Synthesis Tracking

Employ cmnm5U as a thymidine analog probe for labeling replicating DNA in cell proliferation assays . While functionally similar to BrdU and EdU, cmnm5U offers a distinct chemical scaffold—a uridine core with a 5-carboxymethylaminomethyl substituent—that may confer different incorporation kinetics, cytotoxicity profiles, or detection compatibility . This application is supported by the compound's established classification as a nucleoside antimetabolite/analog with insertional activity toward replicating DNA .

Application
Selection Property
Validation Focus
tRNA Modification Pathway Reconstitution
Authentic MnmC deacetylase substrate
MnmC enzymatic activity monitoring
Mitochondrial tRNA Modification Studies
Bacterial cmnm5U as surrogate for τm5U
Cross-species assay calibration
Codon Decoding Fidelity Assays
cmnm5U-containing tRNA transcripts
Restricted wobble decoding verification
DNA Synthesis Labeling
Thymidine analog with alternative scaffold
Detection compatibility and incorporation kinetics review

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